molecular formula C12H15NO3 B8151972 2-Isobutoxy-1-nitro-4-vinylbenzene

2-Isobutoxy-1-nitro-4-vinylbenzene

Cat. No.: B8151972
M. Wt: 221.25 g/mol
InChI Key: MFUQOEPDESNMHC-UHFFFAOYSA-N
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Description

2-Isobutoxy-1-nitro-4-vinylbenzene is an organic compound characterized by its unique structure, which includes an isobutoxy group, a nitro group, and a vinyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isobutoxy-1-nitro-4-vinylbenzene typically involves a multi-step process. One common method starts with the nitration of 4-vinylbenzene to introduce the nitro group. This is followed by the alkylation of the resulting nitro compound with isobutyl alcohol under acidic conditions to form the isobutoxy group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction reactions to form amines.

    Reduction: The vinyl group can participate in addition reactions, such as hydrogenation, to form saturated compounds.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Electrophilic reagents like bromine or sulfuric acid can be used under controlled conditions.

Major Products Formed:

    Reduction of the nitro group: yields 2-isobutoxy-1-amino-4-vinylbenzene.

    Hydrogenation of the vinyl group: results in 2-isobutoxy-1-nitro-4-ethylbenzene.

    Substitution reactions: can introduce various functional groups onto the benzene ring, depending on the electrophile used.

Scientific Research Applications

2-Isobutoxy-1-nitro-4-vinylbenzene has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

    Biology: Its derivatives may be used in the development of bioactive compounds.

    Industry: Used in the production of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism by which 2-Isobutoxy-1-nitro-4-vinylbenzene exerts its effects depends on the specific reactions it undergoes. For instance, in reduction reactions, the nitro group is reduced to an amine, which can then participate in further chemical transformations. The vinyl group can undergo polymerization, leading to the formation of polymeric materials with unique properties.

Molecular Targets and Pathways:

    Nitro Group Reduction: Involves electron transfer processes facilitated by reducing agents.

    Vinyl Group Polymerization: Initiated by free radicals or catalysts, leading to chain growth and polymer formation.

Comparison with Similar Compounds

    4-Vinylbenzene: Lacks the nitro and isobutoxy groups, making it less reactive in certain chemical transformations.

    2-Isobutoxy-1-nitrobenzene: Lacks the vinyl group, limiting its ability to undergo polymerization reactions.

    1-Nitro-4-vinylbenzene: Lacks the isobutoxy group, affecting its solubility and reactivity.

Uniqueness: 2-Isobutoxy-1-nitro-4-vinylbenzene is unique due to the presence of all three functional groups (isobutoxy, nitro, and vinyl) on the benzene ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial contexts.

Properties

IUPAC Name

4-ethenyl-2-(2-methylpropoxy)-1-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-4-10-5-6-11(13(14)15)12(7-10)16-8-9(2)3/h4-7,9H,1,8H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFUQOEPDESNMHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=CC(=C1)C=C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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